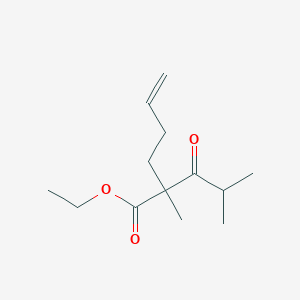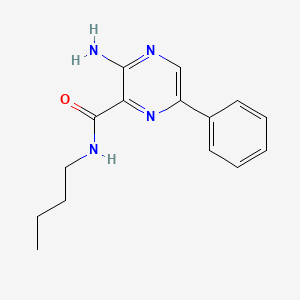arsane CAS No. 112642-94-1](/img/structure/B14303262.png)
Bis[bis(trimethylsilyl)methyl](methyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisbis(trimethylsilyl)methylarsane is an organoarsenic compound characterized by the presence of trimethylsilyl groups attached to a central arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bisbis(trimethylsilyl)methylarsane typically involves the reaction of trimethylsilyl chloride with an arsenic-containing precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of Bisbis(trimethylsilyl)methylarsane may involve large-scale synthesis using similar reaction routes as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Bisbis(trimethylsilyl)methylarsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Bisbis(trimethylsilyl)methylarsane is used as a precursor for the synthesis of other organoarsenic compounds
Biology and Medicine
While the biological and medicinal applications of Bisbis(trimethylsilyl)methylarsane are still under investigation, its derivatives may have potential as therapeutic agents or diagnostic tools due to their ability to interact with biological molecules.
Industry
In industry, this compound is used in the production of advanced materials, including semiconductors and specialty polymers. Its ability to form stable bonds with other elements makes it valuable in the development of new materials with enhanced properties.
Mecanismo De Acción
The mechanism by which Bisbis(trimethylsilyl)methylarsane exerts its effects involves the interaction of its trimethylsilyl groups with other molecules. These interactions can lead to the formation of stable complexes or the activation of specific chemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsilyl)methane: Similar in structure but lacks the arsenic atom.
Bis(trimethylsilyl)acetylene: Contains a triple bond between carbon atoms instead of an arsenic atom.
Metal bis(trimethylsilyl)amides: Coordination complexes with metals instead of arsenic.
Uniqueness
Bisbis(trimethylsilyl)methylarsane is unique due to the presence of the arsenic atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
| 112642-94-1 | |
Fórmula molecular |
C15H41AsSi4 |
Peso molecular |
408.75 g/mol |
Nombre IUPAC |
bis[bis(trimethylsilyl)methyl]-methylarsane |
InChI |
InChI=1S/C15H41AsSi4/c1-16(14(17(2,3)4)18(5,6)7)15(19(8,9)10)20(11,12)13/h14-15H,1-13H3 |
Clave InChI |
XNPZBXBARWWMRD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C([Si](C)(C)C)[As](C)C([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/no-structure.png)
![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)
![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)
